N-(3-{[(2E)-2-(2-hydroxy-5-methoxy-3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide
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Overview
Description
N-(3-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE typically involves the condensation reaction between an appropriate hydrazine and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol or methanol under reflux conditions .
Industrial Production Methods
The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(3-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(3-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE has several scientific research applications:
Chemistry: Used in the synthesis of coordination compounds and as a ligand in metal complexation studies.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its pharmacological properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-(3-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity or alter biochemical pathways. The presence of functional groups like nitro and methoxy enhances its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-(3-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20N4O6 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylideneamino]-3-[(4-methylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C23H20N4O6/c1-14-6-8-15(9-7-14)22(29)25-18-5-3-4-16(10-18)23(30)26-24-13-17-11-19(33-2)12-20(21(17)28)27(31)32/h3-13,28H,1-2H3,(H,25,29)(H,26,30)/b24-13+ |
InChI Key |
BFZXZPGMERLPMH-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=C(C(=CC(=C3)OC)[N+](=O)[O-])O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=C(C(=CC(=C3)OC)[N+](=O)[O-])O |
Origin of Product |
United States |
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